molecular formula C19H28ClN3O4S B7709286 1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE

1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-METHYLPIPERAZINE

Cat. No.: B7709286
M. Wt: 430.0 g/mol
InChI Key: KCLIXFPDZIONDQ-UHFFFAOYSA-N
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Description

1-[1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The 3-chloro-4-ethoxybenzenesulfonyl group is introduced via a sulfonylation reaction using 3-chloro-4-ethoxybenzenesulfonyl chloride.

    Coupling with Piperazine: The final step involves coupling the piperidine derivative with 4-methylpiperazine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine
  • 1-[1-(3-Bromo-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine

Uniqueness: 1-[1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific research applications.

Properties

IUPAC Name

[1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O4S/c1-3-27-18-5-4-16(14-17(18)20)28(25,26)23-8-6-15(7-9-23)19(24)22-12-10-21(2)11-13-22/h4-5,14-15H,3,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLIXFPDZIONDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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